molecular formula C12H14O2 B3378289 8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one CAS No. 141106-39-0

8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Cat. No.: B3378289
CAS No.: 141106-39-0
M. Wt: 190.24 g/mol
InChI Key: FDQIYTHBATUZJQ-UHFFFAOYSA-N
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Description

8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is a benzoxepin derivative, characterized by a fused benzene and oxepin ring system with two methyl groups at positions 8 and 9. This compound is primarily used in research settings and has various applications in scientific studies.

Preparation Methods

The synthesis of 8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reaction.

Chemical Reactions Analysis

8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one can be compared with other benzoxepin derivatives and related compounds. Similar compounds include:

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and characteristics.

Properties

IUPAC Name

8,9-dimethyl-3,4-dihydro-2H-1-benzoxepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-5-6-10-11(13)4-3-7-14-12(10)9(8)2/h5-6H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQIYTHBATUZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)CCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Reactant of Route 2
8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Reactant of Route 3
8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Reactant of Route 4
8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Reactant of Route 5
Reactant of Route 5
8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Reactant of Route 6
8,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

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